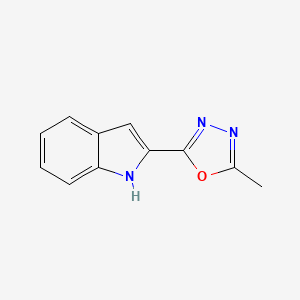

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole

Description

Properties

IUPAC Name |

2-(1H-indol-2-yl)-5-methyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-7-13-14-11(15-7)10-6-8-4-2-3-5-9(8)12-10/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDLKQKXFFRLGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656756 | |

| Record name | (2Z)-2-(5-Methyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37574-80-4 | |

| Record name | (2Z)-2-(5-Methyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with a similar 1,3,4-oxadiazole core have been reported to target nf-κb in hepatocellular carcinoma cells.

Mode of Action

Based on the structural similarity to other 1,3,4-oxadiazole derivatives, it can be hypothesized that it may interact with its targets through hydrogen bonding.

Biochemical Analysis

Biochemical Properties

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the binding of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.

Molecular Mechanism

At the molecular level, 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction. Additionally, 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

The effects of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole change over time in laboratory settings. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole remains stable under certain conditions but can degrade over time when exposed to light or high temperatures. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and reduced apoptosis. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its hydroxylation and subsequent conjugation with sulfate or glucuronide. These metabolic processes are essential for the compound’s detoxification and elimination from the body. Additionally, 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole can affect metabolic flux and alter the levels of certain metabolites, thereby influencing overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette transporters, which facilitate its uptake and efflux. Once inside the cell, 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production.

Biological Activity

2-(5-Methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from recent studies and findings.

Synthesis

The synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves several steps:

- Formation of Intermediates : Starting from indole derivatives, hydrazides are formed which undergo cyclization with carbon disulfide to yield oxadiazole derivatives.

- Final Compound Formation : The final compound is achieved through alkylation and hydrolysis processes, leading to a library of oxadiazole-based compounds for biological testing .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole derivatives. For instance:

- In vitro Studies : Compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, including HCT116 (human colorectal carcinoma), A549 (lung adenocarcinoma), and A375 (melanoma). The most potent derivative exhibited IC50 values of 6.43 µM against HCT116 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2e | HCT116 | 6.43 |

| 2e | A549 | 9.62 |

| 2e | A375 | 8.07 |

These findings suggest that the compound may induce apoptosis and inhibit key signaling pathways involved in cancer progression .

Antioxidant Activity

Another significant aspect of the biological activity of this compound is its antioxidant properties:

- Protective Effects : In a study involving Friedreich's ataxia fibroblasts, compounds with methyl substitutions on the indole ring were found to protect against oxidative stress induced by glutathione depletion. This was evidenced by increased cell survival rates in model organisms like Caenorhabditis elegans exposed to oxidative stress .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities:

- β-Glucuronidase Inhibition : A series of indole-based oxadiazoles were screened for their ability to inhibit β-glucuronidase, an enzyme implicated in various metabolic processes. The results indicated promising inhibitory potential, suggesting a role in drug metabolism modulation .

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact with biological targets:

- EGFR Inhibition : The docking studies revealed that certain derivatives occupy allosteric sites in the epidermal growth factor receptor (EGFR), indicating a mechanism for their anticancer activity. This interaction is crucial for understanding how these compounds can be developed as targeted therapies .

Case Studies

Several case studies highlight the therapeutic potential of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole:

- Study on Anticancer Activity : A recent study synthesized multiple derivatives and evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the indole and oxadiazole structures significantly influenced biological activity .

- Oxidative Stress Protection : Another investigation focused on the protective effects of these compounds in models of oxidative stress, demonstrating their potential as therapeutic agents for conditions associated with oxidative damage .

Scientific Research Applications

Pharmaceutical Development

2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole has shown promise in pharmaceutical research, particularly in the development of new therapeutic agents. Its structural features allow it to interact with various biological targets:

- Antimicrobial Activity : Studies have indicated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. This compound's ability to inhibit bacterial growth makes it a candidate for further investigation in antibiotic development.

- Anticancer Properties : Research has demonstrated that indole derivatives can possess anticancer activity. The incorporation of the oxadiazole moiety may enhance this activity by improving the compound's ability to induce apoptosis in cancer cells.

Material Science

The unique properties of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole also make it suitable for applications in material science:

- Organic Electronics : The compound's electronic properties suggest potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material can improve the efficiency of these devices.

Chemical Synthesis

In synthetic chemistry, this compound serves as an important building block for creating more complex molecules:

- Synthesis of Novel Compounds : The presence of both indole and oxadiazole functionalities allows for diverse synthetic pathways. Researchers have utilized this compound in the synthesis of various derivatives that may exhibit improved biological activities or novel properties.

Case Study 1: Antimicrobial Activity Evaluation

A study conducted on the antimicrobial activity of various oxadiazole derivatives included 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole. The results indicated that this compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, suggesting its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Activity Assessment

In vitro assays were performed to evaluate the anticancer properties of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole against various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability in MCF7 (breast cancer) and HeLa (cervical cancer) cells. Further mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

Structural Modifications and Physical Properties

The table below compares 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole with structurally related compounds, focusing on substituents and physical properties:

Key Observations :

- Substituent Effects on Melting Points: The introduction of polar groups (e.g., -NH₂ in 19a) increases melting points compared to non-polar methyl groups. For example, 19a (mp 188°C) has a higher melting point than thiol derivative 4 (mp 125°C), likely due to hydrogen bonding from the amino group .

- Steric and Electronic Effects: The phenylamino group in 19b introduces steric bulk and conjugation, raising the melting point to 248°C . The chloromethyl group in enhances electrophilicity, making it reactive in substitution reactions.

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves:

- Formation of an indole-based hydrazide intermediate.

- Cyclization of the hydrazide with appropriate reagents to form the 1,3,4-oxadiazole ring.

- Introduction of the methyl substituent at the 5-position of the oxadiazole ring.

This approach leverages the well-established chemistry of acylhydrazides and their cyclization with carbon disulfide or other dehydrating agents to yield 1,3,4-oxadiazoles.

Detailed Preparation Steps

Synthesis of Indole-3-acetohydrazide Intermediate

- Starting from 2-(1H-indol-3-yl)acetic acid or its ester derivative, the compound is converted into the corresponding hydrazide by reaction with hydrazine hydrate in methanol.

- This step is crucial as the hydrazide serves as the precursor for the oxadiazole ring formation.

Example: Ethyl 2-(1H-indol-3-yl)acetate is treated with hydrazine hydrate in methanol to yield 2-(1H-indol-3-yl)acetohydrazide.

Cyclization to 1,3,4-Oxadiazole Ring

- The hydrazide intermediate undergoes cyclization with reagents such as carbon disulfide in alkaline conditions or with dehydrating agents like phosphorus oxychloride (POCl3).

- For methyl substitution at the 5-position, methyl-substituted aromatic acids or methylated hydrazides can be used.

- The ring closure reaction forms the 1,3,4-oxadiazole heterocycle fused to the indole moiety.

Key methods include:

Oxidative and Catalytic Methods

- Recent advances include photochemical and electrochemical oxidative methods for synthesizing substituted 1,3,4-oxadiazoles with high yields.

- Iodine-mediated oxidation and electro-oxidative methods at room temperature have been reported to efficiently form oxadiazole rings from semicarbazide and aldehydes.

Representative Synthetic Route Summary

Research Findings and Optimization

- The use of carbon disulfide for cyclization is well-documented and provides good yields of 1,3,4-oxadiazoles attached to indole rings.

- Methyl substitution at the 5-position of the oxadiazole ring can be introduced by starting from methyl-substituted hydrazides or aldehydes, ensuring regioselectivity.

- Photocatalytic and electrochemical methods offer environmentally friendly alternatives with rapid reaction times and high selectivity.

- Spectral characterization (NMR, IR, elemental analysis) confirms the formation of the target compound with the expected substitution pattern.

- Biological activity studies indicate that compounds with chloro and methyl substituents on the oxadiazole-indole scaffold exhibit enhanced antimicrobial and antioxidant activities, suggesting the importance of precise substitution during synthesis.

Notes on Practical Considerations

- The choice of solvent (methanol, acetonitrile) and reaction temperature (room temperature to reflux) influences yield and purity.

- Use of dehydrating agents like POCl3 requires careful handling due to their corrosive nature.

- Purification typically involves recrystallization or chromatographic techniques to isolate the pure 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole.

Summary Table of Preparation Methods

Q & A

Q. What are the established synthetic routes for 2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole and its derivatives?

The synthesis typically involves cyclization and functionalization strategies. For example:

- Cyclocondensation : 3-(2-Azidoethyl)-5-fluoro-1H-indole reacts with alkynes (e.g., 1-ethynyl-4-fluorobenzene) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole intermediates, followed by oxadiazole ring formation .

- S-Alkylation : 2-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiol derivatives undergo alkylation/aralkylation with halides (e.g., 4-chlorobenzyl chloride) in polar aprotic solvents (DMF or PEG-400) to yield substituted derivatives .

- Purification : Column chromatography with solvent systems like 70:30 ethyl acetate/hexane is commonly used .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- 1H/13C/19F NMR : Used to confirm substituent positions and purity. For example, indole NH protons resonate at δ ~10-12 ppm, while oxadiazole methyl groups appear at δ ~2.5 ppm .

- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3200 cm⁻¹, C=N at ~1480 cm⁻¹) .

- Mass Spectrometry (EI-MS/FAB-HRMS) : Validates molecular ion peaks (e.g., m/z 355.5 for C₁₈H₁₄ClN₃OS) .

- TLC : Monitors reaction progress using Rf values .

Q. How are biological activities (e.g., antimicrobial) evaluated for these derivatives?

- Antimicrobial Assays : Compounds are tested against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) using agar dilution or broth microdilution methods. Activities are compared to standards like Norfloxacin .

- Data Interpretation : Only compounds showing consistent inhibition zones across replicates are considered active. For example, three derivatives in a study exhibited activity against Gram-positive and Gram-negative bacteria, but none were antifungal .

Advanced Research Questions

Q. How can researchers optimize synthetic yields for derivatives with diverse substituents?

- Solvent Systems : Polar solvents like PEG-400 enhance reaction efficiency in CuAAC reactions .

- Catalyst Loading : CuI (1-5 mol%) balances cost and yield in cycloadditions .

- Temperature/Time : Room-temperature reactions (12-24 hours) prevent decomposition of sensitive intermediates .

- Case Study : Substituting DMF with PEG-400 increased yields from 22% to 42% in triazole-indole synthesis .

Q. How should contradictory spectroscopic or biological data be resolved?

- NMR Discrepancies : Compare chemical shifts with analogs. For example, oxadiazole methyl groups in 6p (δ 2.5 ppm) differ from alkylated derivatives (δ 3.1-3.5 ppm) due to electronic effects .

- Biological Variability : Re-test compounds under standardized conditions (e.g., fixed inoculum size, pH). In one study, inconsistent antifungal results were attributed to strain-specific resistance mechanisms .

Q. What strategies elucidate structure-activity relationships (SAR) for oxadiazole-indole hybrids?

- Substituent Effects :

- Physicochemical Properties : LogP calculations (e.g., for 6p, LogP = 3.2) guide solubility optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.